(4S)-2,2-二甲基-3-N-cbz-4-(羟甲基)恶唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

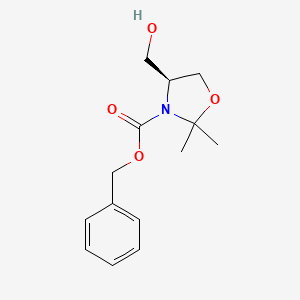

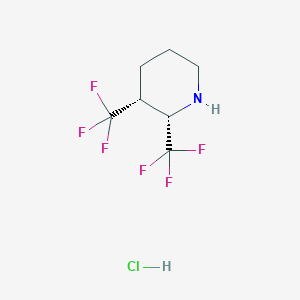

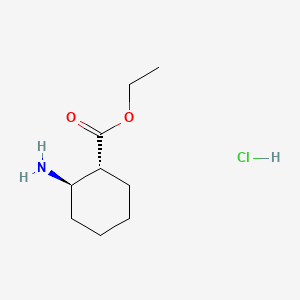

“(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine” is a molecule that contains a total of 39 bonds. It has 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether .

Synthesis Analysis

The synthesis of oxazolines, such as “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, often involves a nucleophilic attack and an intramolecular cyclization . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

The molecule contains a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . It also contains a six-membered ring and an aromatic ring .Chemical Reactions Analysis

Oxazoline-based compounds, including “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, have been extensively applied in a series of important metal-catalyzed enantioselective reactions . The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .Physical And Chemical Properties Analysis

Oxazolidinones are a class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . They are active against a wide spectrum of multidrug-resistant Gram-positive bacteria .科学研究应用

Synthesis of Biologically Active Compounds

Oxazolidines, such as “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, serve as key intermediates in the synthesis of a wide range of biologically active molecules . They are particularly valuable in the construction of complex molecular architectures found in natural products and pharmaceuticals. The oxazolidine ring can act as a chiral auxiliary or directing group, facilitating the formation of stereocenters with high enantioselectivity.

Pharmaceutical Applications

In the pharmaceutical industry, oxazolidines are integral in the development of oxazolidinone antibiotics . These antibiotics are known for their effectiveness against multidrug-resistant Gram-positive bacteria. The structural motif of oxazolidine is crucial for the antibiotic’s mechanism of action, which involves the inhibition of protein synthesis within bacterial cells.

Industrial Chemistry

The industrial applications of oxazolidines include their use as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals . Their reactivity and stability make them suitable for various chemical transformations, contributing to the efficient production of a wide array of chemical products.

Natural Product Chemistry

Oxazolidines are employed in the total synthesis of complex natural products . Their use in key synthetic steps, such as the oxa-Michael reaction, allows for the construction of intricate natural product structures. This is particularly important for the synthesis of compounds that are scarce in nature but have significant medicinal properties.

Polymer Science

In polymer science, oxazolidines are used to modify the properties of polymers, such as enhancing their thermal stability or introducing biodegradability . They can be incorporated into polymer backbones or side chains, leading to materials with specific characteristics desirable for biomedical applications like drug delivery systems.

Catalysis

Oxazolidines and their derivatives find applications in catalysis, where they can act as ligands or organocatalysts . They are involved in various catalytic processes, including asymmetric synthesis, where they help in achieving high stereoselectivity for the desired chiral products.

作用机制

安全和危害

未来方向

Oxazoline-based compounds, including “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, have gained much recognition in synthetic organic chemistry . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . As a result, plentiful investigations ensued on oxazoline synthesis and are still continuing .

属性

IUPAC Name |

benzyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDPVSVYWSMCJA-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline](/img/structure/B2562765.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)

![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)

![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)

![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)